Dehydrochlorination Kinetics: 20-Fold Rate Differential Between 1,3-DCP and 2,3-DCP in Epichlorohydrin Production
In the alkaline dehydrochlorination of dichloropropanol to epichlorohydrin, 1,3-dichloro-2-propanol (1,3-DCP) reacts 20 times faster than 2,3-dichloro-1-propanol (2,3-DCP). This kinetic disparity arises from inductive effects and steric hindrance differences between the symmetric and asymmetric isomers, fundamentally governing reactor residence time and ECH yield in continuous processes. For the 1,1-isomer (CAS 63151-11-1), the geminal dichloro substitution pattern is predicted to exhibit dehydrochlorination kinetics distinct from both the 1,3- and 2,3-isomers, though direct comparative kinetic data for this specific isomer are not available in the open literature [1].
| Evidence Dimension | Relative dehydrochlorination reaction rate (alkaline elimination of HCl) |
|---|---|
| Target Compound Data | Not directly reported for CAS 63151-11-1; inference drawn from isomeric class behavior |
| Comparator Or Baseline | 1,3-Dichloro-2-propanol (1,3-DCP) vs. 2,3-Dichloro-1-propanol (2,3-DCP); rate constant ratio approximately 20:1 |
| Quantified Difference | ~20-fold faster for 1,3-DCP relative to 2,3-DCP |
| Conditions | Alkaline dehydrochlorination; microchemical reactor system; temperature range 50-80°C for 2,3-DCP; industrial DCP feed typically 1:2 ratio of 1,3-DCP to 2,3-DCP |
Why This Matters
Isomer-specific dehydrochlorination rates directly determine reactor throughput, energy consumption, and capital equipment sizing in epichlorohydrin manufacturing; procurement of the correct isomer (or verified isomer ratio) is essential for process reproducibility.
- [1] Zhang, J., et al. (2015). Evaluation of an improved epichlorohydrin synthesis from dichloropropanol using a microchemical system. Chinese Journal of Chemical Engineering, 23(7), 1110-1116. View Source
